4-(1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-N-thiophen-2-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c22-17(20-15-6-3-11-23-15)21-9-7-12(8-10-21)16-18-13-4-1-2-5-14(13)19-16/h1-6,11-12H,7-10H2,(H,18,19)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMBQWPEIVCAQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)NC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the cyclocondensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes . The final step involves the formation of the piperidine carboxamide moiety, which can be achieved through amide bond formation reactions using coupling reagents like EDCI or HATU .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .
Chemical Reactions Analysis
Types of Reactions
4-(1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group would yield the corresponding amine .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that derivatives of benzimidazole, including those similar to 4-(1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide, exhibit anti-inflammatory effects. A study highlighted the synthesis of a related compound that demonstrated significant inhibitory activity on nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide-stimulated RAW 264.7 macrophages. The compound showed an IC50 value of 0.86 μM for NO and 1.87 μM for TNF-α, suggesting its potential as an anti-inflammatory agent .
Antiviral Activity
Compounds in the benzimidazole class have been investigated for their antiviral properties. Studies have shown that certain derivatives can inhibit viral replication effectively, making them promising candidates for antiviral drug development. The structural characteristics of these compounds may enhance their efficacy against specific viruses, potentially offering new therapeutic avenues .
Table: Summary of Research Findings on Related Compounds
Mechanism of Action
The mechanism of action of 4-(1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity . The benzimidazole core is known to interact with DNA, which could explain its potential anticancer activity . The thiophene ring may contribute to its electronic properties, making it useful in materials science .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural motifs with 4-(1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide:
Biological Activity
The compound 4-(1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine core substituted with a benzimidazole group and a thiophene moiety. Its structural formula can be represented as follows:
This structure contributes to its interaction with various biological targets, particularly receptors involved in neurological and cardiovascular functions.
1. Dopamine Receptor Interaction
Research indicates that compounds with similar structures exhibit selective activity towards dopamine receptors, particularly the D3 receptor. The compound may act as an agonist, promoting β-arrestin translocation and G protein activation, which are critical pathways in neurotransmission and mood regulation .
2. Antioxidant Activity
Compounds containing benzimidazole motifs have demonstrated significant antioxidant properties. For instance, derivatives synthesized through eco-friendly methods have shown promising antioxidant activities, suggesting that the introduction of the benzimidazole moiety could enhance the biological efficacy of the compound .
3. Opioid Receptor Affinity
Piperidine derivatives have been studied for their affinities towards opioid receptors. Some analogs have exhibited selective delta-opioid agonist activity, which may suggest potential applications in pain management and anxiety disorders .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored through various analogs. Modifications in the aryl groups and piperidine core have been systematically evaluated to optimize receptor selectivity and potency. The following table summarizes some key findings from SAR studies:
| Compound ID | D3R Agonist Activity (EC50) | D2R Agonist Activity (EC50) | D2R Antagonist Activity (IC50) |
|---|---|---|---|
| 1 | 710 ± 150 nM | Inactive | 15,700 ± 3,000 nM |
| 2 | 278 ± 62 nM | Inactive | 9,000 ± 3,700 nM |
| 3 | 98 ± 21 nM | >100,000 nM | 6,800 ± 1,400 nM |
This data indicates that specific substitutions can significantly enhance the agonistic activity at D3 receptors while minimizing unwanted interactions with D2 receptors .
Study on Antidepressant Effects
A study evaluating the effects of piperidine derivatives on animal models demonstrated that certain compounds exhibited anxiolytic and antidepressant-like effects when administered subcutaneously. This suggests that the target compound may share similar therapeutic potentials due to its structural characteristics .
Neuroprotective Effects
Another investigation into related benzimidazole derivatives highlighted their neuroprotective properties against oxidative stress-induced neuronal damage. This was attributed to their ability to scavenge free radicals effectively .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 4-(1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide?
- Methodology : Multi-step synthesis involving condensation and cyclization is typical. For example, analogous compounds (e.g., benzo[d]imidazole-piperidine carboxamides) are synthesized via coupling of benzimidazole precursors with activated piperidine intermediates under reflux conditions using polar aprotic solvents (e.g., DMF or DMSO) . Key steps include:
- Step 1 : Formation of the benzimidazole core via o-phenylenediamine cyclization with carboxylic acid derivatives.
- Step 2 : Introduction of the piperidine-thiophene carboxamide moiety via amide coupling (e.g., EDC/HOBt activation).
Q. How is structural characterization performed for this compound?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the benzimidazole (aromatic protons at δ 7.1–8.3 ppm), piperidine (aliphatic protons at δ 1.5–3.5 ppm), and thiophene (δ 6.8–7.4 ppm) moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]+) at m/z 365.12 (calculated for C19H17N4OS2) .
- HPLC : Purity >95% achieved using reverse-phase C18 columns (acetonitrile/water gradient) .
Q. What are the critical structural features influencing its physicochemical properties?
- Key Features :
- Benzimidazole Core : Enhances aromatic stacking and hydrogen-bonding potential, critical for target binding .
- Piperidine-Thiophene Linker : Modulates solubility (logP ~2.8 predicted) and conformational flexibility .
- Thermal Stability : Melting points range 97–100°C for related derivatives, suggesting moderate thermal stability .
Advanced Research Questions
Q. What biological targets or pathways are hypothesized for this compound?
- Potential Targets :
- Kinase Inhibition : Structural analogs (e.g., benzimidazole-piperidine sulfonamides) show activity against tyrosine kinases (IC50 ~0.5–5 µM) via ATP-binding site competition .
- Histamine Receptor Modulation : Piperidine-carboxamide derivatives exhibit dual H1/H4 receptor antagonism (Ki ~10–100 nM) .
How do structural modifications impact activity? (SAR Analysis)
- Critical Substituents :
- Thiophene vs. Other Heterocycles : Replacement with pyridine reduces solubility but improves potency in kinase assays (e.g., 2-fold increase in IC50) .
- Piperidine Substitution : N-Sulfonyl derivatives (e.g., 4-((1-methylimidazol-2-yl)sulfonyl)piperidine) enhance metabolic stability (t1/2 >2 h in liver microsomes) .
Q. What computational methods are suitable for studying its binding interactions?
- Approaches :
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., with H4 receptors) to assess stability of hydrogen bonds with Asp94 and Tyr98 .
- Pharmacophore Modeling : Map essential features (e.g., benzimidazole aromaticity, carboxamide hydrogen-bond acceptors) to prioritize analogs .
Methodological Recommendations
- Synthesis : Optimize yields via microwave-assisted reactions (e.g., 100°C, 30 min) to reduce side products .
- Analytical QC : Combine NMR, HRMS, and HPLC-UV for batch consistency .
- Biological Screening : Use panel-based assays (kinase, GPCR) to identify primary targets before mechanistic studies .
Note : Contradictions in yield and activity data (e.g., vs. 12) suggest reaction conditions (solvent, catalyst) require case-specific optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
